molecular formula C2H6BrNO2 B8022373 N-Bromoacetamide monohydrate CAS No. 5798-70-9

N-Bromoacetamide monohydrate

Cat. No. B8022373
CAS RN: 5798-70-9
M. Wt: 155.98 g/mol
InChI Key: URALNCAFCAQWHI-UHFFFAOYSA-N
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Description

N-Bromoacetamide monohydrate is a useful research compound. Its molecular formula is C2H6BrNO2 and its molecular weight is 155.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Bromoacetamide monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Bromoacetamide monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalytic Asymmetric Aminohydroxylation of Olefins : N-Bromoacetamide has been used as an efficient nitrogen source for catalytic asymmetric aminohydroxylation of olefins, where it behaves similarly to its parent compound, N-bromoacetamide (Demko, Bartsch, & Sharpless, 2000).

  • Effect on Sodium Channel Currents : A study on rat myotube membrane revealed that N-bromoacetamide affects the behavior of single sodium channel currents. This compound irreversibly removes sodium channel inactivation, without affecting the amplitude of single-channel currents (Patlak & Horn, 1982).

  • Binding Site and Reactivity in Lysozyme : N-Bromoacetamide derivatives react with His-15 in lysozyme exclusively at a specific site, suggesting the presence of a small hydrophobic pocket in lysozyme that binds these reagents (Yamada, Uozumi, Ishikawa, & Imoto, 1984).

  • Molluscicidal Applications : Bromoacetamide has been investigated for its molluscicidal effects in various environments. It has been found effective against snails and snail eggs with minimal toxic effects on fishes (Zhu, Yin, Bao, & Cai, 1998).

  • Selective Transformation in Natural Products : Polymer-supported N-bromoacetamide resin has been used for the transformation of the furan ring in certain compounds to butryolactone, showing excellent selectivity and good yield (Santhanakrishnan, Mohankumar, & Narasimhan, 2016).

  • Synthesis of 1H,5-Dihydroimidazolium Salts : N-bromoacetamide has been utilized as a dehydrogenating agent in the synthesis of certain salts, providing a simple and general method for their preparation (Salerno, Caterina, & Perillo, 2000).

  • In Vivo Toxicity Studies : Studies on mice have shown that exposure to monoHAcAms, including bromoacetamide, generates oxidative stress in the liver and induces metabolomic alterations (Deng, Zhang, Zhang, Wu, Ding, Xu, & Ren, 2014).

properties

IUPAC Name

N-bromoacetamide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BrNO.H2O/c1-2(5)4-3;/h1H3,(H,4,5);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URALNCAFCAQWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NBr.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Bromoacetamide monohydrate

CAS RN

5798-70-9
Record name N-Bromoacetamide monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005798709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-BROMOACETAMIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2HYZ042S6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Bromoacetamide monohydrate

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